molecular formula C24H24N2O3S B2616848 2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide CAS No. 941944-46-3

2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide

Cat. No.: B2616848
CAS No.: 941944-46-3
M. Wt: 420.53
InChI Key: MHDXGZSANUMGGE-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a biphenyl group at the 2-position and a 1,1-dioxothiazolidine moiety attached to the 5-position of a 2-methylphenyl ring. Its unique architecture combines a hydrophobic biphenyl unit with a sulfonamide-like thiazolidinone ring, which is known to enhance metabolic stability and bioavailability in drug-like molecules . Evidence suggests that derivatives of this class exhibit antiproliferative activity, particularly against uterine myoma cells, by inducing PARP fragmentation and inhibiting cell proliferation without significant cardiovascular toxicity . The presence of the 1,1-dioxothiazolidine group (a sulfone derivative) likely contributes to its enhanced electronic and steric properties compared to non-sulfonated analogs.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-8-13-22(26-14-5-15-30(26,28)29)17-23(18)25-24(27)16-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-13,17H,5,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXGZSANUMGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.

    Formation of the Sulfone Group: The sulfone group is introduced by oxidizing the thiazolidine ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated biphenyl derivatives, nitro biphenyl derivatives.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs, such as the thiazolidinone ring, acetamide linkage, or biphenyl substituents. Key differences in substituents, synthesis routes, and biological activities are highlighted.

Substituent Variations on the Thiazolidinone Ring

  • Compound from : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Structural Difference: Replaces the 1,1-dioxothiazolidine group with a 2-thioxo-4-thiazolidinone moiety and introduces a benzylidene substituent at the 5-position. The benzylidene substituent may enhance π-π stacking interactions but reduce solubility . Synthesis: Achieved via condensation of rhodanine derivatives with substituted aldehydes, yielding 15 analogs with varied benzylidene substituents .
  • Compound from : N-(4-Methylphenyl)-2-{5-[(1-Methyl-1H-pyrrol-2-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide Structural Difference: Features a 2,4-dioxothiazolidinone core and a pyrrole-based substituent. Impact: The dioxo group enhances polarity, improving water solubility, while the pyrrole substituent may confer hydrogen-bonding capabilities .

Variations in the Acetamide Linkage and Aromatic Systems

  • Compound from : 2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Structural Difference: Replaces the biphenyl group with a dichlorophenyl ring and introduces a triazole-sulfanyl linkage. The triazole ring may engage in dipole-dipole interactions .
  • Compound from : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Difference: Substitutes the thiazolidinone ring with a dihydropyrazolone system. Impact: The pyrazolone core introduces conformational flexibility, which may affect target engagement. Crystallographic studies reveal three distinct molecular conformations in the asymmetric unit, highlighting steric and electronic variability .

Analytical Data Comparison

Compound Key Spectral Data (IR, NMR) Reference
Target Compound IR: 3265 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O); ¹H NMR: δ 7.8–7.2 (biphenyl protons)
Compound IR: 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S); ¹H NMR: δ 7.5–7.3 (benzylidene protons)
Compound ¹³C NMR: δ 175.2 (C=O), 145.1 (pyrrole C); ESI-MS: m/z 356.1 [M+H]⁺

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]acetamide , often referred to as BAI, has garnered attention in the field of cancer research due to its potential as a cyclin-dependent kinase (CDK) inhibitor. This article explores its biological activity, particularly its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazolidinones and features a biphenyl group and a thiazolidinone moiety. Its molecular formula is C23H25N3O3S.

Research indicates that BAI inhibits cell growth in various human cancer cell lines through several mechanisms:

  • Inhibition of CDK Activity : BAI functions primarily as a CDK inhibitor, which is crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This process is mediated through the activation of caspases, which are critical for the apoptotic pathway.
  • Inhibition of the PI3K/Akt Pathway : BAI disrupts this signaling pathway, which is often overactive in cancer cells. The inhibition leads to increased apoptosis, particularly in A549 lung cancer cells.

Biological Activity Data

The following table summarizes the biological activity of BAI across different cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
A549 (Lung)20-60Induction of apoptosis via caspase activation
HCT116 (Colon)20-60CDK inhibition
Caki (Kidney)20-60PI3K/Akt pathway disruption

Study 1: Anti-Cancer Efficacy

In a study published in Wiley Periodicals, BAI was evaluated for its anti-cancer activity against several human cancer cell lines including A549 (non-small cell lung cancer), HCT116 (colon), and Caki (kidney). The study demonstrated that BAI inhibited cell growth significantly at nanomolar concentrations. Clonogenic assays confirmed that treatment with BAI led to a notable decrease in colony formation, indicating its potential as a therapeutic agent against these cancers .

Study 2: Mechanistic Insights

Study 3: Synergistic Effects

Another investigation explored the synergistic effects of BAI when combined with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting that BAI may enhance the efficacy of existing therapies through its unique mechanism of action.

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